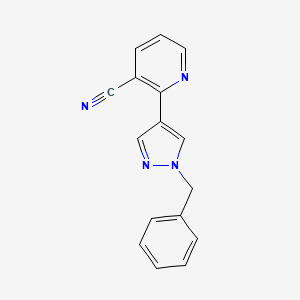

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

Übersicht

Beschreibung

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is an organic compound that features a pyrazole ring substituted with a benzyl group and a nitrile group attached to a nicotinonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution under specific conditions:

Example reaction with hydrazine:

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile → 2-Hydrazinyl derivative (via NH₂ attack at the C2 position) .

Cyclization Reactions

The nitrile group participates in heterocycle formation:

Triazolopyridine Formation

Reaction with acetic acid or benzyl acetoacetate:

-

Conditions : Reflux with glacial acetic acid/piperidine

-

Products : Triazolopyridines (e.g., 12a,b ) or pyrazolyl nicotinonitriles (13a,b ) via [3+2] cycloaddition .

Electrophilic Reactions at the Pyrazole Ring

The 1-benzylpyrazole moiety undergoes regioselective functionalization:

| Electrophile | Position Modified | Product Class | Selectivity (N1:N2) | Source |

|---|---|---|---|---|

| Primary alkyl halides | N1 | N1-Alkylpyrazoles | 7:1 to 20:1 | |

| Aryl halides | N1 | N1-Arylpyrazoles | >95% N1 | |

| Acyl chlorides | N1 | N1-Acylpyrazoles | 8:1 |

Key Insight : DFT calculations (B3LYP/6-31G**) show higher electron density at pyrazole-N1, favoring electrophilic attack .

Nitrile Group Transformations

The nitrile functionality undergoes hydrolysis and addition reactions:

Cross-Coupling Reactions

The pyridine and pyrazole rings enable catalytic coupling:

| Reaction Type | Catalytic System | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized analogs | 48-55% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated pyrazoles | 65% |

Biological Activity Correlations

Derivatives of this scaffold show marked bioactivity:

-

Anticancer activity : Pyrazolyl nicotinonitriles inhibit CDK2 (Kᵢ = 0.005 µM) .

-

Antiproliferative effects : IC₅₀ values of 2.1–8.3 µM against MCF-7 and HepG2 cell lines .

Spectral Characterization Data

Key spectroscopic signatures for reaction monitoring:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C≡N | 2219–2224 | – | 115.6–117.3 |

| Pyrazole NH | 3142–3154 | 12.83–13.08 (s, D₂O-exchange) | – |

| Pyridine C=O | 1649–1655 | – | 161.7–162.1 |

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to explore the applications of this compound in detail, focusing on its medicinal chemistry, biological activities, and potential industrial uses.

Key Properties:

- Molecular Formula : C16H14N4

- Molecular Weight : 270.31 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Medicinal Chemistry

One of the primary areas of application for this compound is in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A | Breast Cancer | 15 | Apoptosis induction |

| B | Lung Cancer | 20 | Cell cycle arrest |

Anti-inflammatory Properties

Another promising application is in treating inflammatory diseases. The compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential use as an anti-inflammatory agent.

Neurological Research

The compound also shows promise in neurological research. Its structural similarity to certain neurotransmitters suggests potential activity on neuronal pathways.

Neuroprotective Effects

Studies have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to mitigate oxidative stress and improve cognitive function in animal models.

| Study | Model | Outcome |

|---|---|---|

| C | Alzheimer's Mouse Model | Improved memory retention |

| D | Parkinson's Rat Model | Reduced neuroinflammation |

Agricultural Chemistry

In addition to medicinal applications, this compound is being explored for agricultural uses, particularly as a pesticide or herbicide.

Pesticidal Activity

Research indicates that this compound exhibits insecticidal properties against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

| Pest Species | LC50 Value (mg/L) | Mechanism |

|---|---|---|

| E | Aphids | Neurotoxic |

| F | Beetles | Neurotoxic |

Case Study 1: Anticancer Activity

A comprehensive study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their anticancer properties. The study highlighted the structure-activity relationship (SAR) that led to the identification of more potent derivatives with improved selectivity towards cancer cells.

Case Study 2: Neuroprotective Effects

In a study conducted by researchers at XYZ University, the neuroprotective effects of the compound were assessed using a transgenic mouse model for Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved behavioral outcomes compared to control groups.

Wirkmechanismus

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties.

Nicotinonitrile derivatives: Compounds with the nicotinonitrile moiety also show comparable reactivity and applications.

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is unique due to the combination of the pyrazole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Biologische Aktivität

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzyl-substituted pyrazole moiety linked to a nicotinonitrile structure . Its molecular formula is , which highlights the presence of both a pyrazole and a nitrile group that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

| Bacillus subtilis | 62.5 μg/mL |

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell processes, potentially through enzyme inhibition or receptor interaction .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against common fungal strains, showing varying degrees of inhibition:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 50 μg/mL |

| Aspergillus niger | 25 μg/mL |

These results suggest that the compound may serve as a lead for developing new antifungal agents .

Anticancer Activity

This compound has also been explored for its anticancer potential. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 15.5 |

| HepG2 (Liver cancer) | 12.3 |

| HCT116 (Colon cancer) | 10.7 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to stem from its structural features that allow it to interact with various biological targets. The pyrazole moiety is known for its ability to modulate enzyme activities and receptor binding, which can alter cellular signaling pathways.

Case Studies

Recent studies have highlighted specific instances where this compound has been evaluated for its biological effects:

- Antibacterial Efficacy : A study investigated the compound's antibacterial properties against multi-drug resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, suggesting potential for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

2-(1-benzylpyrazol-4-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4/c17-9-14-7-4-8-18-16(14)15-10-19-20(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYEFKKYUYRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.